alpha-Tocopherol phosphate
Description
Alpha-tocopherol phosphate (α-TP) is the phosphorylated ester of alpha-tocopherol (vitamin E), characterized by a phosphate group attached to the hydroxyl moiety of the chromanol ring . Unlike its parent compound, α-TP is water-soluble and resistant to acid and alkaline hydrolysis, rendering it undetectable via standard vitamin E assays . It exists naturally in human and animal tissues, as well as certain fruits and vegetables, and has been identified as a biologically active form of vitamin E .
Key properties of α-TP include:
- Enhanced Stability: Resistance to hydrolysis allows it to persist in harsh biochemical environments .
- Bioactivity: Demonstrates anti-inflammatory, cardioprotective, and antitumor effects .
- Drug Delivery Utility: A critical component of tocosomes—vesicles used for controlled drug release, particularly in cancer therapy .
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUXBHZFNHITF-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221445, DTXSID50902489 | |
| Record name | D-alpha-Tocopherol phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopheryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38976-17-9, 71276-50-1 | |
| Record name | DL-α-Tocopheryl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38976-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038976179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alpha-Tocopherol phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071276501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alpha-Tocopherol phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopheryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EZ83SETP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7Q15MLX1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Isolation and Detection from Natural Sources
Extraction from Biological Tissues
Alpha-tocopherol phosphate occurs naturally in trace amounts within animal and plant tissues, including liver, adipose tissue, and certain plant oils. Its water solubility and resistance to acid/alkaline hydrolysis distinguish it from unesterified alpha-tocopherol, necessitating specialized extraction protocols. Gianello et al. (2005) developed a dual-extraction method to recover both alpha-tocopherol and its phosphate ester from a single specimen. The process involves:
- Solvent partitioning : Using polar solvents to isolate the phosphate form while retaining non-polar alpha-tocopherol.
- Chromatographic separation : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LCMS) to resolve the two compounds.
Table 1: Key Analytical Methods for this compound Detection
| Method | Sensitivity | Specificity | Biological Matrices Tested | Reference |
|---|---|---|---|---|
| HPLC-UV | Moderate | Low | Liver, adipose tissue | |
| LCMS/MS | High | High | Plant oils, animal tissues | |
| GCMS | High | Moderate | Processed foods |
Chemical Synthesis Pathways
Direct Phosphorylation of Alpha-Tocopherol
The most straightforward synthetic route involves reacting alpha-tocopherol with phosphorylating agents. While explicit protocols are scarce in the provided literature, analogous reactions suggest the following steps:
- Activation of the hydroxyl group : Treating alpha-tocopherol with a base (e.g., pyridine) to deprotonate the phenolic -OH.
- Reaction with phosphorus oxychloride (POCl₃) :
$$
\text{Alpha-tocopherol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl}
$$
This reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions.
Catalytic Hydrogenation in Mixed-Phase Systems
A patent describing d-alpha-tocopherol synthesis (EP0338429A2) provides indirect insights into phosphorylation conditions. Although focused on methylating tocopherols, the use of alkyl phosphates (e.g., trimethyl phosphate) as catalysts at 150–200°C under hydrogen pressure (30–100 bar) suggests that similar conditions could facilitate phosphorylation. Key parameters include:
- Temperature : 150–200°C to overcome kinetic barriers.
- Catalysts : Trialkyl phosphates (e.g., trimethyl phosphate) at 10–50% w/w of substrate.
- Solvents : Polar aprotic solvents (e.g., methanol, ethyl acetate) to stabilize intermediates.
Table 2: Reaction Conditions from Analogous Tocopherol Modifications
Enzymatic and Biological Synthesis
Endogenous Biosynthesis
This compound is synthesized in vivo through kinase-mediated phosphorylation. Although the specific kinase remains unidentified, studies hypothesize that:
Analytical Validation of Synthetic Products
Mass Spectrometric Confirmation
Electrospray ionization mass spectrometry (ESIMS) and tandem MS (LCMS/MS) are critical for verifying synthetic this compound. Gianello et al. (2005) identified characteristic fragmentation patterns, including a parent ion at m/z 502.3 ([M-H]⁻) and daughter ions at m/z 79 (PO₃⁻) and m/z 165 (tocopheryl moiety).
Industrial and Research-Scale Challenges
Stability Considerations
This compound is prone to hydrolysis under acidic or alkaline conditions, necessitating:
Scalability of Synthetic Methods
Current limitations include:
- Low yields : <5% in direct phosphorylation due to steric hindrance at the phenolic -OH.
- Cost of catalysts : Trialkyl phosphates increase production expenses.
Chemical Reactions Analysis
Photosensitized Reactions with Nucleosides
α-TP acts as a photosensitizer when exposed to UV light (λ > 300 nm), selectively modifying thymidine in mixed nucleoside solutions. Key findings include:
-
Selective Thymidine Consumption : In a solution containing 2′-deoxycytidine, 2′-deoxyguanosine, thymidine, and 2′-deoxyadenosine (100 μM each), UV irradiation with 5 mM α-TP reduced thymidine concentration by 75% within 10 minutes, while other nucleosides showed minimal degradation .
-
Product Formation : Two stereoisomers of 5,6-dihydrothymidine (DHdThd) were identified as primary products (Fig. 1). Their formation correlated directly with α-TP concentration and irradiation time .
Table 1: Reaction Outcomes Under UV Irradiation
| Parameter | Thymidine Consumption | DHdThd Yield | Other Nucleoside Changes |
|---|---|---|---|
| 5 mM α-TP, 10 min | 75% reduction | 58 μM total | <10% reduction |
| 5 mM Trolox, 10 min | 20% reduction | 0 μM | <15% reduction |
Hydrogen Atom Transfer Mechanism
α-TP facilitates the addition of two hydrogen atoms to thymidine’s 5,6-double bond via a non-radical pathway:
-
Deuterium Labeling : When reactions were conducted in DO, 5,6-dideuterothymidine formed, confirming HO as the hydrogen source. Syn and anti diastereomers were produced in a 3:2 ratio at neutral pD, shifting to 1:1 under acidic conditions .
-
Phosphate Group Dependency : Trolox (a non-phosphorylated α-tocopherol analog) failed to produce DHdThd, indicating the phosphate moiety is critical for hydrogen transfer .
Table 2: Isotopic Labeling Results
| Condition | Deuterium Incorporation | Syn:Anti Ratio |
|---|---|---|
| DO, pH 7.4 | 2 atoms per thymidine | 3:2 |
| DO, pH 4.0 | 2 atoms per thymidine | 1:1 |
Comparative Reactivity with Radical Scavengers
The reaction mechanism was probed using radical scavengers:
-
Ethanol and Sodium Azide : Neither scavenger significantly inhibited DHdThd formation, ruling out radical intermediates .
-
pH Dependence : Reaction efficiency peaked at pH 7.4 , decreasing by 40% at pH 5.0 and 30% at pH 9.0 .
Structural and Environmental Influences
-
Solubility : α-TP’s water solubility enables reactions in aqueous media, unlike lipid-soluble vitamin E forms.
-
UV Activation : Optimal activation occurs at 300–400 nm , aligning with α-TP’s absorption spectrum .
Proposed Reaction Pathway
-
Photoexcitation : UV light excites α-TP to a singlet or triplet state.
-
Hydrogen Abstraction : α-TP abstracts hydrogen from water, generating a dihydroxyphosphate intermediate.
-
Thymidine Modification : The intermediate transfers two hydrogens to thymidine, forming DHdThd.
Scientific Research Applications
Alpha-tocopherol phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of phosphorylation on antioxidant activity.
Biology: The compound is studied for its role in cellular signaling and its protective effects against oxidative stress.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: this compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
Alpha-tocopherol phosphate exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components. The compound also interacts with specific proteins and enzymes involved in cellular signaling pathways, modulating their activity and contributing to its protective effects .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Antioxidant Mechanisms: α-TP regenerates α-Toc in oxidative stress conditions, synergizing with polyphenols to enhance lipid protection .
- Cancer Therapy : α-TP inhibits tumor invasion and enhances 5-fluorouracil delivery in tocosomes, reducing off-target toxicity .
- Diagnostic Limitations: α-TP’s resistance to hydrolysis complicates its detection in blood, necessitating specialized assays (e.g., LCMS/MS) .
Biological Activity
Alpha-tocopherol phosphate (α-TP) is a phosphorylated derivative of vitamin E, recognized for its diverse biological activities. This article explores the molecular mechanisms, cellular effects, and potential therapeutic applications of α-TP, supported by data tables and relevant case studies.
Molecular Mechanisms
α-TP acts as a lipid mediator and cofactor for various enzymes. It can modulate enzyme activity and influence cellular signaling pathways. Notably, α-TP may alter membrane characteristics, affecting lipid rafts and fluidity, which are crucial for signal transduction processes .
Enzymatic Interactions
Research indicates that α-TP can be phosphorylated from alpha-tocopherol (α-T) and dephosphorylated back to α-T, suggesting the presence of specific kinases and phosphatases in biological systems . This reversible phosphorylation may play a role in regulating its biological functions.
Cellular Effects
The biological activity of α-TP extends to various cellular processes, including:
- Cell Proliferation and Apoptosis : α-TP has demonstrated anti-apoptotic effects in endothelial progenitor cells under oxidative stress by promoting survival pathways involving Bcl-2 and Akt while inhibiting pro-apoptotic signals .
- Angiogenesis : In studies involving rat models of critical limb ischemia, α-TP enhanced the migratory activity of endothelial progenitor cells and increased capillary density in ischemic tissues .
- Antioxidant Activity : Although α-TP exhibits weak antioxidant properties in vitro, it effectively scavenges reactive oxygen species (ROS) when metabolized to α-T within cells. This conversion is critical for its protective effects against oxidative stress induced by UVA1 radiation .
Study on Endothelial Progenitor Cells
A significant study investigated the effects of α-TP on rat bone marrow-derived endothelial progenitor cells exposed to high glucose and hypoxia. The findings revealed that:
- Inhibition of Apoptosis : α-TP significantly reduced apoptosis rates by modulating gene expression related to cell survival.
- Promotion of Angiogenesis : The treatment led to enhanced expression of vascular endothelial growth factor receptor 2 (VEGFR2) and improved migratory capacity of progenitor cells .
Protective Effects Against UVA1 Radiation
Another study focused on the photoprotective properties of α-TP against UVA1-induced cell death. Key findings included:
- Cell Viability : Pre-treatment with α-TP resulted in an 88% survival rate in skin keratinocytes compared to 70% with α-T alone.
- Reduction of ROS Generation : Both α-TP and α-T significantly decreased ROS levels post-UVA1 exposure, highlighting the importance of α-TP's conversion to α-T for its protective effects .
Comparative Activity
A comparative analysis between α-tocopheryl acetate (α-T-Ac) and α-TP showed that α-TP exhibited superior anti-adhesive properties against bacterial strains such as Staphylococcus epidermidis and Staphylococcus aureus. The data indicated:
| Compound | Anti-Adhesive Activity (%) | Biofilm Formation Inhibition (%) |
|---|---|---|
| Alpha-Tocopherol Acetate (α-T-Ac) | 60–78% (varied by time) | 55% at 48h |
| This compound (α-TP) | 84–95% (varied by time) | 100% at 24h |
These results suggest that α-TP is more effective than its acetate counterpart in preventing bacterial adhesion and biofilm formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
